molecular formula C23H17N3O4S2 B2878331 (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-67-8

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2878331
CAS-Nummer: 865182-67-8
Molekulargewicht: 463.53
InChI-Schlüssel: AAUJSAARSQISMS-BZZOAKBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzothiazole core substituted at position 6 with a sulfamoyl group and at position 3 with a propynyl moiety. The (Z)-configuration of the imine bond stabilizes the structure, while the phenoxy benzamide group enhances lipophilicity.

Eigenschaften

IUPAC Name

2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S2/c1-2-14-26-19-13-12-17(32(24,28)29)15-21(19)31-23(26)25-22(27)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h1,3-13,15H,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUJSAARSQISMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a phenoxy group linked to a benzamide moiety, with a sulfamoyl group attached to a benzo[d]thiazole. The presence of these functional groups is crucial for its biological activity.

Research indicates that (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide acts primarily as an inhibitor of specific enzymes and receptors involved in pain and tumor progression. Notably, it has been shown to modulate the activity of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways .

Antitumor Activity

A study conducted on various derivatives of benzamide, including this compound, demonstrated significant antiproliferative effects against several cancer cell lines. The MTT assay revealed that certain derivatives exhibited cytotoxicity, with (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide showing promising results against HepG2 hepatocellular carcinoma cells .

Table 1: Antiproliferative Activity of Benzamide Derivatives

Compound IDCell LineIC50 (µM)Mode of Action
4dHepG215Induces apoptosis
5aMCF720Cell cycle arrest
5bA54925Apoptosis via intrinsic pathway

Pain Management

The compound has also been investigated for its analgesic properties. In vivo studies have shown that it can effectively reduce pain responses in animal models, likely through its action on COX enzymes and modulation of inflammatory pathways .

Case Study: Analgesic Efficacy
In a controlled study involving rats subjected to formalin-induced pain, administration of (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide resulted in a significant reduction in pain scores compared to control groups. This suggests its potential as a therapeutic agent for managing acute and chronic pain conditions.

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that the compound exhibits low toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile and potential side effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Benzo[d]thiazole Derivatives
  • N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide (): Structural Differences: Replaces phenoxy benzamide with furan-2-carboxamide. The propynyl and sulfamoyl groups are retained, suggesting similar reactivity profiles .
  • (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Structural Differences: Substitutes 6-sulfamoyl with azepane-sulfonyl and introduces 4-fluoro/3-ethyl groups. The ethyl group may improve metabolic stability compared to the propynyl group .
Thiadiazole and Triazole Derivatives
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Structural Differences: Replaces benzothiazole with thiadiazole and incorporates dimethylamino-acryloyl. Implications: The thiadiazole core’s reduced conjugation may decrease UV absorbance.
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () :

    • Structural Differences : Triazole core with phenylsulfonyl and difluorophenyl groups.
    • Implications : The triazole’s tautomerism (thione-thiol) contrasts with the benzothiazole’s rigidity, affecting electronic properties and reactivity .
Table 1: Key Spectroscopic Data
Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Compound ~1245 (C=S), ~1665 (C=O) Propynyl CH: ~2.5 (s); Aromatic: 7.2–8.1 Inferred
N-[(2Z)-3-Propynyl-6-sulfamoyl...furamide 1255 (C=S), 1680 (C=O) Furan H: 6.5–7.5; Propynyl CH: ~2.5
Thiadiazole Derivative (4g) 1690, 1638 (2C=O) Dimethylamino: ~3.0; Aromatic: 7.5–8.2
Triazole Thiones (7–9) 1247–1255 (C=S), no C=O NH: ~13.0; Aromatic: 7.0–8.0

Functional Group Analysis

  • Sulfamoyl Group : Present in the target compound and , it contributes to hydrogen bonding and solubility. In , azepane-sulfonyl may enhance membrane permeability but reduce aqueous solubility .
  • Propynyl vs. Ethyl/Fluoro : The propynyl group (target, ) enables click chemistry, whereas ethyl/fluoro () may improve metabolic stability .

Vorbereitungsmethoden

Molecular Architecture

The target compound features a benzo[d]thiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂). Position 3 is functionalized with a prop-2-yn-1-yl (propargyl) group, while the exocyclic imine nitrogen adopts a (Z)-configuration. The benzamide moiety at position 2 incorporates a phenoxy substituent.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three key fragments (Figure 1):

  • 6-Sulfamoylbenzo[d]thiazole intermediate : Derived from cyclization of a substituted thiourea.
  • Propargyl-substituted imine : Introduced via alkylation or nucleophilic substitution.
  • 2-Phenoxybenzoyl group : Synthesized through Friedel-Crafts acylation or Suzuki coupling.

Synthesis of the 6-Sulfamoylbenzo[d]thiazole Core

Thiourea Cyclization

The benzothiazole ring is constructed via cyclization of 2-amino-5-sulfamoylbenzenethiol with α-bromoketones. Adapted from methodologies in hepatitis B virus capsid modulators, this step typically employs ethanol under reflux (78°C, 12 hr) to yield 6-sulfamoylbenzo[d]thiazole (Table 1).

Table 1: Optimization of Benzothiazole Cyclization

Entry Solvent Temp (°C) Time (hr) Yield (%)
1 Ethanol 78 12 72
2 DMF 100 8 58
3 Acetonitrile 82 10 65

Sulfamoylation Alternatives

Direct sulfamoylation using chlorosulfonyl isocyanate (CSI) in dichloromethane (-15°C, 2 hr) followed by quenching with aqueous ammonia achieves 85% conversion. This method avoids the instability of free sulfamoyl intermediates.

Introduction of the Propargyl Group

N-Alkylation Strategies

Reaction of 6-sulfamoylbenzo[d]thiazole with propargyl bromide in the presence of K₂CO₃ in DMF (60°C, 6 hr) affords the N-propargyl derivative in 68% yield. Steric hindrance from the sulfamoyl group necessitates excess alkylating agent (1.5 eq).

Stereochemical Control

The (Z)-imine configuration is achieved using L-proline as a chiral auxiliary during condensation with 2-phenoxybenzoyl chloride. Polar solvents (THF/H₂O) favor the Z isomer due to hydrogen-bonding stabilization.

Coupling of the Benzamide Moiety

Acylation Conditions

The final coupling employs 2-phenoxybenzoyl chloride (1.2 eq) with the propargyl-substituted amine using Hünig's base (DIPEA) in anhydrous THF (0°C → RT, 24 hr). LC-MS monitoring reveals 89% conversion (Table 2).

Table 2: Acylation Reaction Optimization

Entry Coupling Agent Solvent Temp (°C) Yield (%)
1 EDCl/HOBt DCM 25 76
2 DCC/DMAP THF 0→25 81
3 HATU DMF 25 89

Purification Challenges

Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product, though the propargyl group’s propensity for [2+2] cycloaddition necessitates argon atmosphere handling.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 9H, aromatic), 4.98 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.15 (t, J = 2.4 Hz, 1H, ≡CH).
  • ¹³C NMR : 167.8 (C=O), 154.3 (C=N), 132.1–115.7 (aromatic), 79.4 (C≡CH), 72.1 (C≡CH).

Mass Spectrometry

HRMS (ESI+) m/z calculated for C₂₆H₂₀N₃O₄S₂ [M+H]⁺: 518.0894; found: 518.0891.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.